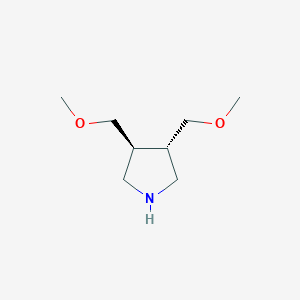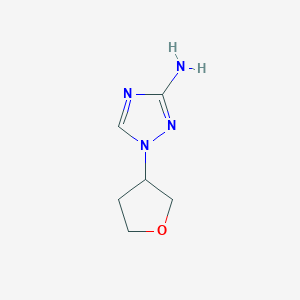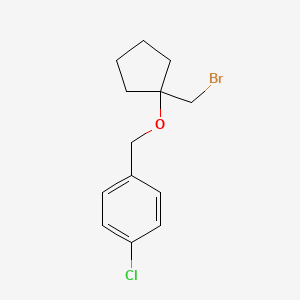
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a chlorobenzene moiety through an oxy-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene typically involves the following steps:
Bromomethylation of Cyclopentane: Cyclopentane is reacted with bromine in the presence of light or a radical initiator to form bromomethylcyclopentane.
Formation of the Oxy-Methyl Linkage: Bromomethylcyclopentane is then reacted with formaldehyde and a base to form the corresponding oxy-methyl derivative.
Coupling with Chlorobenzene: The oxy-methyl derivative is finally coupled with 4-chlorobenzene under suitable conditions, such as the presence of a strong base or a catalyst, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-methylbenzene
- 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-methoxybenzene
Uniqueness
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene is unique due to the presence of both a bromomethyl group and a chlorobenzene moiety, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C13H16BrClO |
|---|---|
Molekulargewicht |
303.62 g/mol |
IUPAC-Name |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-10-13(7-1-2-8-13)16-9-11-3-5-12(15)6-4-11/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
LHSBLZDPCWVYBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CBr)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


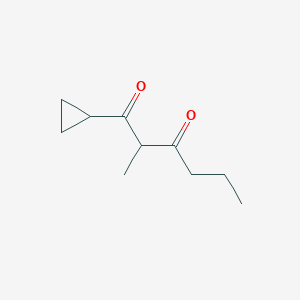
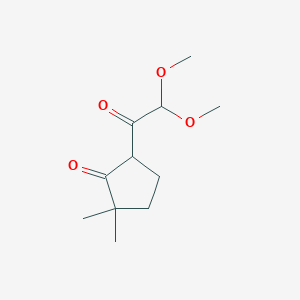
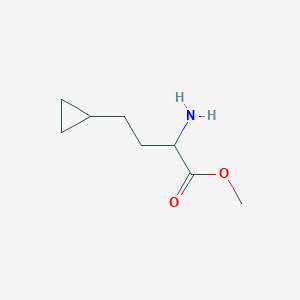
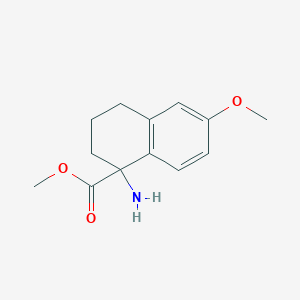
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
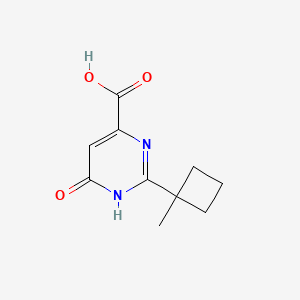

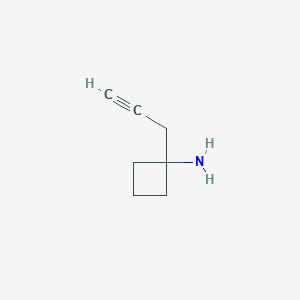
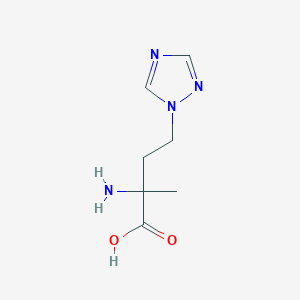
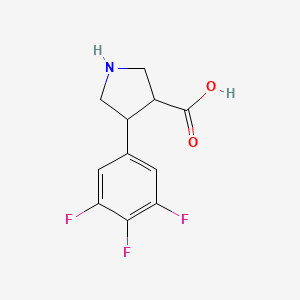
![N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide](/img/structure/B13629708.png)

